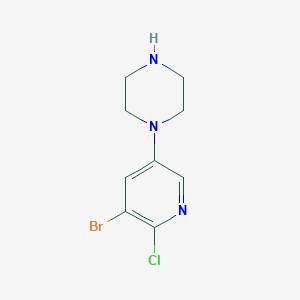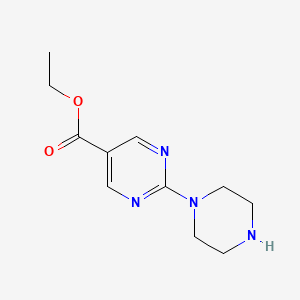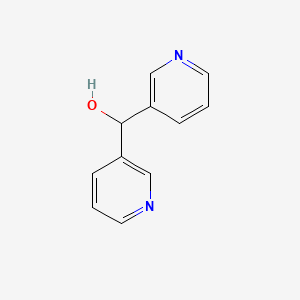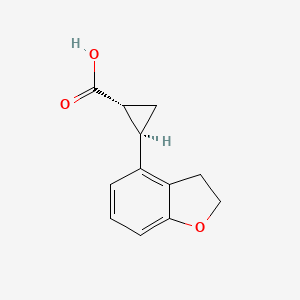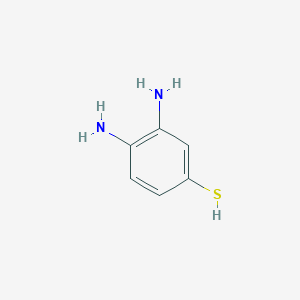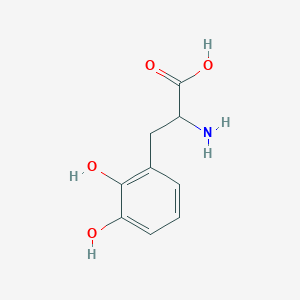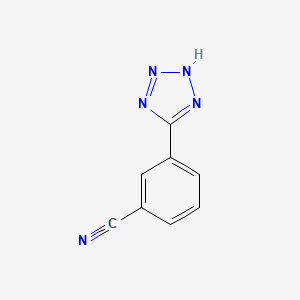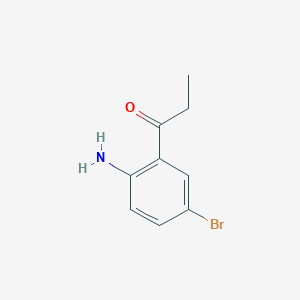
1-(2-Amino-5-bromophenyl)propan-1-one
Übersicht
Beschreibung
1-(2-Amino-5-bromophenyl)propan-1-one is a chemical compound with the molecular formula C9H10BRNO. It has a molecular weight of 228.09 . It is a building block used in various research fields .
Molecular Structure Analysis
The molecular structure of 1-(2-Amino-5-bromophenyl)propan-1-one consists of a bromine atom and an amino group attached to a phenyl ring, which is further connected to a propanone group . The exact structure can be represented by the SMILES notation: CCC(C1=CC(Br)=CC=C1N)=O .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry and Cancer Research .
Summary of the Application
“1-(2-Amino-5-bromophenyl)propan-1-one” is used in the synthesis of novel 1,2,4-triazole derivatives, which are evaluated as promising anticancer agents .
Methods of Application or Experimental Procedures
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Results or Outcomes
Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Application in Transaminase-Mediated Synthesis
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry .
Summary of the Application
“1-(2-Amino-5-bromophenyl)propan-1-one” is used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3’,4’-disubstituted phenyl)propan-2-amines .
Methods of Application or Experimental Procedures
The application of immobilised whole-cell biocatalysts with ®-transaminase activity was reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
Results or Outcomes
After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Application in Antifungal Research
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry and Antifungal Research .
Summary of the Application
“1-(2-Amino-5-bromophenyl)propan-1-one” is used in the synthesis of compounds that exhibit moderate antifungal activity .
Methods of Application or Experimental Procedures
The structures of these derivatives were confirmed by spectroscopic techniques . The antifungal activities of the synthesized compounds were evaluated against C. albicans strains (ATCC 10231 and clinical isolate) and C. galibrata ATCC 15126 strain .
Results or Outcomes
Compounds 9a, 9b, and 9d, exhibit moderate antifungal activity against C. albicans strains (ATCC 10231 and clinical isolate) and C. galibrata ATCC 15126 strain .
Application in Antiviral Research
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry and Antiviral Research .
Summary of the Application
“1-(2-Amino-5-bromophenyl)propan-1-one” is used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are reported as antiviral agents .
Methods of Application or Experimental Procedures
The structures of these derivatives were confirmed by spectroscopic techniques . The antiviral activities of the synthesized compounds were evaluated against influenza A .
Results or Outcomes
Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Application in Pharmaceutical Chemistry
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry .
Summary of the Application
“1-(2-Amino-5-bromophenyl)propan-1-one” is used in the synthesis of pharmaceutically relevant compounds .
Methods of Application or Experimental Procedures
The structures of these derivatives were confirmed by spectroscopic techniques .
Results or Outcomes
The synthesized compounds have shown promising results in pharmaceutical applications .
Eigenschaften
IUPAC Name |
1-(2-amino-5-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGYMYVVGFZOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435343 | |
| Record name | 1-(2-amino-5-bromophenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-bromophenyl)propan-1-one | |
CAS RN |
124623-15-0 | |
| Record name | 1-(2-Amino-5-bromophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124623-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-amino-5-bromophenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-5-bromophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)
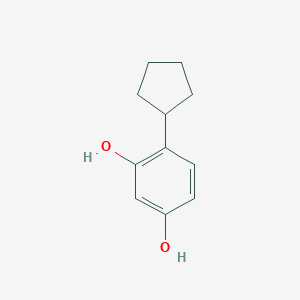
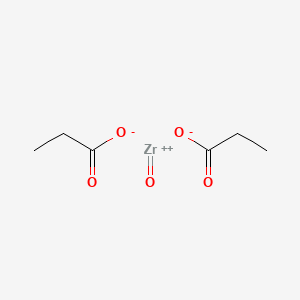
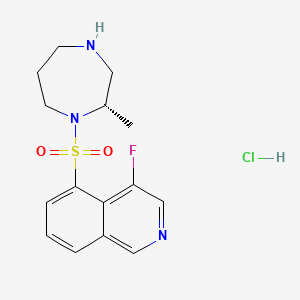
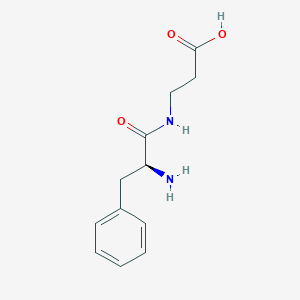
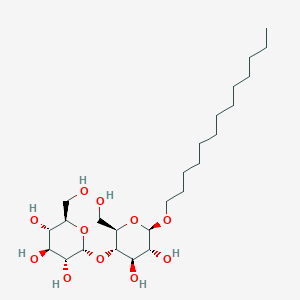
![Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-](/img/structure/B1600224.png)
